N-Acetylphenylalanylpuromycin
Description
N-Acetylphenylalanylpuromycin (N-AcPhePuro) is a modified puromycin derivative in which the phenylalanine residue is acetylated at its amino terminus. Puromycin itself is a nucleoside antibiotic that mimics aminoacyl-tRNA, causing premature termination during protein synthesis by incorporating into elongating peptide chains . The acetylation of phenylalanine in N-AcPhePuro likely alters its biochemical interactions, particularly in studies probing ribosome function and elongation factor-2 (EF-2)-dependent processes.
Evidence indicates that N-AcPhePuro formation is linked to EF-2 activity and coincides with cycloheximide sensitivity, a eukaryotic protein synthesis inhibitor targeting the 60S ribosomal subunit . This suggests that N-AcPhePuro serves as a tool to study translational mechanisms, especially in contexts where EF-2 or peptidyl transferase activity is modulated.
Properties
CAS No. |
15545-21-8 |
|---|---|
Molecular Formula |
C33H40N8O7 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
2-acetamido-N-[1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(3-methoxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C33H40N8O7/c1-19(43)37-23(14-20-9-6-5-7-10-20)31(45)38-24(15-21-11-8-12-22(13-21)47-4)32(46)39-26-25(16-42)48-33(28(26)44)41-18-36-27-29(40(2)3)34-17-35-30(27)41/h5-13,17-18,23-26,28,33,42,44H,14-16H2,1-4H3,(H,37,43)(H,38,45)(H,39,46)/t23?,24?,25-,26-,28-,33-/m1/s1 |
InChI Key |
DUSIVPSVQCGWFE-XDLJNOCMSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)NC3C(OC(C3O)N4C=NC5=C4N=CN=C5N(C)C)CO |
Isomeric SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)N[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=CN=C5N(C)C)CO |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)NC3C(OC(C3O)N4C=NC5=C4N=CN=C5N(C)C)CO |
Synonyms |
N-Ac-Phe-puromycin N-acetylphenylalanylpuromycin |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
N-Acetylphenylalanylpuromycin plays a significant role in molecular biology and biochemistry, particularly in studies involving ribosomal function and protein synthesis inhibition.
1. Mechanism of Action:
- Puromycin and its derivatives interact with the peptidyl transferase center of ribosomes, leading to the termination of protein synthesis. This interaction is crucial for understanding the mechanisms of antibiotic action and resistance .
2. Ribosomal Studies:
- The binding sites of puromycin derivatives have been mapped to specific nucleotides within the 23S rRNA of E. coli ribosomes. These studies help elucidate the structural features of ribosomes and their interactions with antibiotics .
3. Inhibition Assays:
- This compound has been utilized in various assays to evaluate its effectiveness as a protein synthesis inhibitor. It has shown promising results in inhibiting the polymerization of amino acids in vitro, making it a valuable tool for studying translation mechanisms .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens.
1. Antibacterial Activity:
- Studies indicate that puromycin analogs exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. In vitro tests have demonstrated that certain derivatives possess minimum inhibitory concentrations comparable to traditional antibiotics like ampicillin and isoniazid .
2. Case Studies:
- A series of experiments conducted on N-arylcinnamamides, which include variations of puromycin, revealed effective antimicrobial properties. For instance, compounds with specific substitutions showed enhanced activity against resistant strains of S. aureus and M. tuberculosis, suggesting that modifications to the puromycin structure can lead to improved efficacy .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 22.27 µM |
| This compound | Mycobacterium tuberculosis | 27.47 µM |
Anticancer Therapies
This compound has also been explored for its potential in cancer treatment.
1. Antitumor Activity:
- Research indicates that compounds derived from puromycin can inhibit tumor growth in various cancer models. The mechanism involves the disruption of protein synthesis in cancer cells, leading to apoptosis or cell cycle arrest .
2. In Vivo Studies:
Comparison with Similar Compounds
Puromycin
- Structure: Comprises a tyrosinylamino nucleoside without acetylation.
- Mechanism : Binds the ribosome’s A-site, accepting the growing peptide chain via peptidyl transferase activity, leading to chain termination.
- Key Difference : N-AcPhePuro’s acetylated phenylalanine may reduce its reactivity or alter ribosomal binding compared to unmodified puromycin.
N-Acetyl-L-Phenylalanine
- Structure: A single acetylated phenylalanine residue (C₁₁H₁₃NO₃; molecular weight 207.23 g/mol; XLogP3: 1.1) .
- Role : Serves as a building block in N-AcPhePuro but lacks the nucleoside moiety critical for ribosomal interaction.
Mechanistic Analogues
Cycloheximide
- Structure : A glutarimide antibiotic unrelated to puromycin.
- Mechanism : Inhibits peptidyl transferase in 80S ribosomes, blocking elongation .
- Key Difference : Cycloheximide halts translation without incorporating into the peptide chain, whereas N-AcPhePuro terminates elongation via covalent attachment.
Erythromycin
- Structure : A macrolide antibiotic.
- Mechanism : Binds the 50S ribosomal subunit, blocking translocation.
- Key Difference : Targets bacterial ribosomes, while N-AcPhePuro is used in eukaryotic systems.
Data Tables
Table 1: Structural Comparison of N-AcPhePuro and Related Compounds
Table 2: Research Findings on Activity
Preparation Methods
Core Reaction Components
The synthesis of N-acetylphenylalanylpuromycin relies on Escherichia coli ribosomal systems, which catalyze the transfer of N-acetylphenylalanyl groups from tRNA to puromycin. Essential components include:
-
30S and 50S ribosomal subunits : Purified via NHCl washing and sucrose density centrifugation.
-
Initiation factors (IF-1, IF-2, IF-3) : Isolated using phosphocellulose and DEAE chromatography.
-
N-acetylphenylalanyl-tRNA (N-AcPhe-tRNA) : Charged enzymatically with C-labeled phenylalanine and acetylated.
-
Puromycin : Added stoichiometrically to terminate elongation and form the peptidyl-puromycin adduct.
Reaction Conditions
Optimal synthesis occurs in buffer containing:
-
50 mM Tris-HCl (pH 7.4)
-
10 mM Mg(CHCOO)
-
160 mM NHCl
-
1 mM dithiothreitol (DTT)
-
0.1 mM GTP.
Incubations proceed at 30°C for 20 minutes, followed by rapid cooling to 0°C to arrest further tRNA binding.
Stepwise Enzymatic Synthesis
Initiation Complex Formation
N-AcPhe-tRNA binds to 30S subunits in the presence of IF-1, IF-2, and IF-3. IF-3 enhances binding efficiency by 3–5 fold, particularly with synthetic mRNAs like poly(U) or poly(G,U). Omission of IF-3 reduces this compound yield to near-background levels (Table 1).
Table 1. IF-3 Dependence in this compound Synthesis
Peptide Bond Formation
Puromycin reacts with the ribosome-bound N-AcPhe-tRNA via a GTP-dependent elongation factor Tu (EF-Tu)-mediated mechanism. Fusidic acid inhibits this step by stabilizing EF-Tu–GDP complexes, reducing yields by 60–70%. Substituting GTP with non-hydrolyzable analogs like GMP-PCP permits tRNA binding but blocks puromycin incorporation.
Analytical Validation
Centrifugation and Electrophoresis
Post-reaction mixtures are layered over 10% sucrose cushions and centrifuged at 150,000 × g for 1 hour to isolate ribosome-bound products. Pelleted material is hydrolyzed in 0.3 M NaOH (37°C, 15 minutes), and products are resolved via paper electrophoresis (32 V/cm, 4 hours). this compound migrates distinctly from unreacted tRNA or aminoacyl intermediates.
Radiolabel Quantitation
C or H labeling enables quantification using liquid scintillation. Typical yields range from 5–7 pmol per 50 µg ribosomal RNA when using poly(U) templates.
mRNA Template Specificity
IF-3 exhibits template-dependent activity, with poly(U) and poly(G,U) yielding 4–7 pmol of product, whereas natural mRNAs like MS2 RNA produce <1 pmol. Phosphocellulose-fractionated IF-3 further discriminates between templates; poly(A,G,U) and poly(G,U) yield divergent profiles in N-formylmethionine and N-acetylphenylalanine incorporation assays.
Inhibitor and Cofactor Effects
Q & A
What methodological steps are critical for synthesizing N-Acetylphenylalanylpuromycin in laboratory settings?
Answer:
Synthesis typically involves acetylation and coupling reactions. For example, acetylation of phenylalanine derivatives using acetic anhydride in alkaline conditions ensures efficient N-terminal modification, as demonstrated in analogous synthesis protocols for N-acetylphenylalanine . Subsequent coupling with puromycin analogs (e.g., via carbodiimide-mediated activation) requires precise stoichiometric control to minimize side products. Reaction parameters such as pH (optimized at 8.0–9.0 for amine reactivity), temperature (4°C to room temperature), and solvent polarity (aqueous/organic biphasic systems) must be systematically validated .
How can researchers experimentally validate this compound’s mechanism of action in protein synthesis inhibition?
Answer:
Mechanistic studies often employ in vitro translation assays with ribosome-rich extracts. EF-2-dependent this compound formation assays (as described in cycloheximide sensitivity studies) are used to quantify peptidyltransferase activity . Comparative analyses with puromycin dihydrochloride (a known ribosome-binding antibiotic) can clarify binding specificity . Radiolabeled analogs or fluorescence-based ribosome profiling are recommended for real-time monitoring of translational arrest .
What advanced analytical techniques ensure purity and structural fidelity of this compound?
Answer:
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) is essential for purity assessment. Structural validation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm acetyl and phenylalanyl moieties. Quantum chemical computations (e.g., density functional theory) provide complementary electronic structure data, enabling comparison of theoretical and experimental spectra (e.g., IR, Raman) . Acid-base titration, as used for N-acetylphenylalanine purity analysis, may serve as a secondary validation step .
How can reaction conditions be optimized to improve this compound yield?
Answer:
Design-of-experiment (DoE) frameworks, such as factorial designs, systematically evaluate variables like reagent molar ratios, solvent composition (e.g., DMF vs. THF), and catalyst loading (e.g., EDC/NHS for carbodiimide chemistry) . Kinetic studies under varying temperatures (e.g., 25°C vs. 37°C) and pH gradients (7.4–9.0) can identify rate-limiting steps. Real-time monitoring via FT-IR or inline UV spectroscopy helps refine endpoint determination .
How should contradictory reports on this compound’s bioactivity be resolved?
Answer:
Discrepancies may arise from differences in experimental models (e.g., prokaryotic vs. eukaryotic ribosomes) or assay conditions (e.g., Mg²⁺ concentration). Researchers should:
- Replicate studies using standardized protocols (e.g., uniform buffer systems from ).
- Perform dose-response analyses to rule out concentration-dependent effects.
- Cross-validate findings with orthogonal methods (e.g., cryo-EM for ribosome binding vs. biochemical assays) .
Applying FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design minimizes confounding variables .
What strategies guide the design of this compound analogs with enhanced ribosomal specificity?
Answer:
Rational drug design leverages structural insights from quantum chemical computations (e.g., electron density maps of the puromycin-ribosome interface) . Modifications to the acetyl group (e.g., fluorinated or photoactivatable variants) or phenylalanyl side chain (e.g., para-substituted aryl groups) can enhance binding affinity. In silico docking simulations (using software like AutoDock) predict interactions with ribosomal RNA, prioritizing candidates for synthesis .
What methodological adaptations are required for transitioning from in vitro to in vivo studies with this compound?
Answer:
In vivo studies demand pharmacokinetic profiling (e.g., plasma stability, tissue distribution) using LC-MS/MS. Ethical approvals (per ) and species-specific metabolic considerations (e.g., murine vs. primate models) are critical. To address bioavailability challenges, formulate the compound with permeation enhancers (e.g., chitosan nanoparticles) or pro-drug strategies . Toxicity screening (e.g., liver enzyme assays) should precede efficacy trials.
How can researchers address solubility challenges of this compound in aqueous buffers?
Answer:
Solubility can be improved via co-solvent systems (e.g., PEG-400/water) or pH adjustment (e.g., tris-buffered saline at pH 7.4) . Micellar encapsulation using non-ionic surfactants (e.g., Tween-80) or cyclodextrin complexation enhances stability in biological matrices. Pre-formulation studies using differential scanning calorimetry (DSC) identify compatible excipients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
